An In-Depth Technical Guide to 1-Ethyl-1H-indazol-6-amine: Structure, Analysis, and Scientific Insights
An In-Depth Technical Guide to 1-Ethyl-1H-indazol-6-amine: Structure, Analysis, and Scientific Insights
This guide provides a comprehensive technical overview of 1-ethyl-1H-indazol-6-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and understanding the specific characteristics of its derivatives is paramount for researchers in the field.[1][2] This document will delve into the chemical structure, analytical characterization, and essential handling protocols for 1-ethyl-1H-indazol-6-amine, offering field-proven insights to guide experimental design and data interpretation.
Introduction to the Indazole Core and 1-Ethyl-1H-indazol-6-amine
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[2][3] The diverse biological activities exhibited by indazole derivatives, including anti-inflammatory, anti-tumor, and anti-HIV properties, have made them a focal point of synthetic and medicinal chemistry research.[2][4][5]
1-Ethyl-1H-indazol-6-amine (CAS No. 65642-30-0) is a specific derivative featuring an ethyl group at the N1 position of the pyrazole ring and an amine group at the 6-position of the benzene ring.[6] This substitution pattern significantly influences the molecule's physicochemical properties and its potential interactions with biological targets.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical structure and properties of 1-ethyl-1H-indazol-6-amine is fundamental for its application in research and development.
Molecular Structure
The chemical structure of 1-ethyl-1H-indazol-6-amine is characterized by the indazole core with specific substitutions that define its identity.
Caption: Generalized synthetic workflow for 1-ethyl-1H-indazol-6-amine.
Analytical Characterization
The unambiguous identification and purity assessment of 1-ethyl-1H-indazol-6-amine require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of indazole derivatives. [3]Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
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¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the ethyl protons, the aromatic protons on the benzene ring, and the proton on the pyrazole ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern. For the parent 1H-indazole, the aromatic protons typically appear between 7.1 and 7.8 ppm. [3]The C3 proton is a characteristic singlet around 8.1 ppm. [3]* ¹³C NMR Spectroscopy: The carbon NMR spectrum will show resonances for all nine carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon, providing further confirmation of the structure. The carbon atoms of the indazole ring resonate in the aromatic region (109-141 ppm). [3] Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [3]2. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
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Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the chemical shifts and coupling constants to the respective nuclei.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
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Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of polar molecules like 1-ethyl-1H-indazol-6-amine. The expected [M+H]⁺ ion would have an m/z of 162.10257. [7]* Electron Ionization (EI-MS): This higher-energy technique can provide valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 162.10257 |
| [M+Na]⁺ | 184.08451 |
| [M]⁺ | 161.09474 |
Data sourced from PubChem predictions. [7]
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method for identifying the key functional groups present in the molecule.
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N-H Stretching: The primary amine group will exhibit characteristic stretching vibrations.
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Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹. [3]* C=C and C=N Stretching: The aromatic and pyrazole rings will show a series of sharp bands in the 1620-1450 cm⁻¹ region. [3]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of 1-ethyl-1H-indazol-6-amine and for quantitative analysis.
Protocol for HPLC Analysis:
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Column: A C18 reverse-phase column (e.g., 100 mm x 4.6 mm) is a suitable starting point.
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Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05 M ammonium acetate) is commonly used. The pH of the buffer can be adjusted to optimize peak shape and retention.
-
Flow Rate: A typical flow rate is 1 mL/min.
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Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm) is standard.
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Validation: The method should be validated for specificity, linearity, precision, accuracy, and robustness to ensure reliable results.
Caption: Integrated analytical workflow for the characterization of 1-ethyl-1H-indazol-6-amine.
Safety and Handling
Proper safety precautions are essential when working with any chemical compound.
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General Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. [8][9]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]Keep away from strong oxidizing agents. [8]* In Case of Exposure:
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, analytical characterization, and safe handling of 1-ethyl-1H-indazol-6-amine. The indazole scaffold continues to be a cornerstone in the development of novel therapeutic agents. A thorough understanding of the fundamental properties and analytical methodologies for derivatives like 1-ethyl-1H-indazol-6-amine is critical for advancing research in this exciting area of medicinal chemistry. The protocols and insights presented herein are intended to serve as a valuable resource for scientists and researchers, enabling them to conduct their work with scientific rigor and confidence.
References
-
1-ethyl-1H-indazol-6-amine | CAS 65642-30-0. American Elements. Available from: [Link]
-
1-ethyl-1h-indazol-6-amine (C9H11N3). PubChemLite. Available from: [Link]
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Indian Journals. Available from: [Link]
-
1H-Indazol-6-amine | CAS#:6967-12-0. Chemsrc. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Available from: [Link]
-
Safety Data Sheet. ADAMA. Available from: [Link]
-
Safety Data Sheet. Angene Chemical. Available from: [Link]
-
Supporting Information. Wiley-VCH. Available from: [Link]
-
1H-Indazol-6-amine | C7H7N3. PubChem. Available from: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available from: [Link]
-
Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Universidad San Francisco de Quito USFQ. Available from: [Link]
-
1-ethyl-1h-indazol-3-amine (C9H11N3). PubChemLite. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]
-
N 1 -((1H-Indazol-5-yl)methylene)-N 2 -(2-((2-((2-(((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine. MDPI. Available from: [Link]
-
1-methyl-1H-indazol-6-amine | C8H9N3. PubChem. Available from: [Link]
-
SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available from: [Link]
-
Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Available from: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link]
-
1,3-Dimethyl-1H-indazol-6-amine. PMC. Available from: [Link]
-
A Practical, Metal-Free Synthesis of 1H-Indazoles. ACS Publications. Available from: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]
-
Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Available from: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available from: [Link]
-
1H-Indazole. National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indian Journals [indianjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. americanelements.com [americanelements.com]
- 7. PubChemLite - 1-ethyl-1h-indazol-6-amine (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
